Biphenyl-4-yl bromoacetate
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Overview
Description
Biphenyl-4-yl bromoacetate is an organic compound with the chemical formula C14H11BrO2. It consists of a biphenyl group attached to a bromoacetate moiety. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl bromoacetate can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-yl methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Esterification: The ester group can participate in esterification reactions to form different ester derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-yl acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include biphenyl-4-yl azide, biphenyl-4-yl thiocyanate, and biphenyl-4-yl amine.
Esterification: Various ester derivatives are formed.
Hydrolysis: Biphenyl-4-yl acetic acid is the major product.
Scientific Research Applications
Biphenyl-4-yl bromoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of biphenyl-4-yl bromoacetate involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The biphenyl group provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl acetate
- Biphenyl-4-yl chloroacetate
- Biphenyl-4-yl fluoroacetate
Uniqueness
Biphenyl-4-yl bromoacetate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
55987-39-8 |
---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C14H11BrO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
WDLXAQLTFOEYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CBr |
Origin of Product |
United States |
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